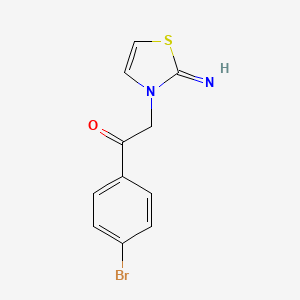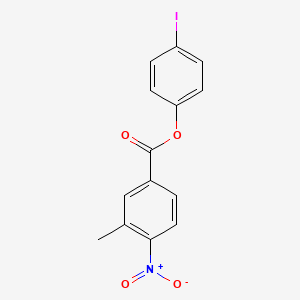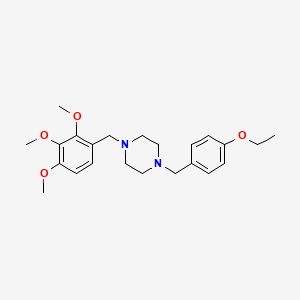![molecular formula C16H10ClN3OS2 B10885838 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is a synthetic organic compound with a molecular formula of C16H10ClN3OS2 and a molecular weight of 359.85 g/mol . This compound is characterized by the presence of a benzothiazole ring, a cyanophenyl group, and a sulfanyl linkage, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.
Coupling with Cyanophenyl Acetamide: The final step involves coupling the benzothiazole-thiol intermediate with 2-cyanophenyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic effects are being investigated in preclinical studies. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide: Similar structure but with a benzoxazole ring instead of benzothiazole.
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is unique due to the presence of both the benzothiazole and cyanophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H10ClN3OS2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H10ClN3OS2/c17-11-5-6-14-13(7-11)20-16(23-14)22-9-15(21)19-12-4-2-1-3-10(12)8-18/h1-7H,9H2,(H,19,21) |
InChI Key |
DXGLCYWBJXIMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10885758.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10885764.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10885776.png)
![(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10885777.png)

![2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10885788.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone](/img/structure/B10885799.png)

![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol](/img/structure/B10885809.png)
![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10885824.png)


![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10885854.png)
